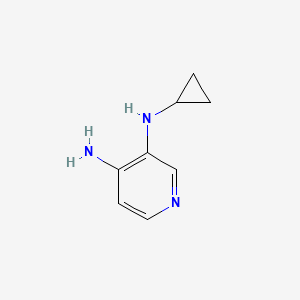

N3-cyclopropylpyridine-3,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

1314928-42-1 |

|---|---|

Molecular Formula |

C8H11N3 |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-N-cyclopropylpyridine-3,4-diamine |

InChI |

InChI=1S/C8H11N3/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6,11H,1-2H2,(H2,9,10) |

InChI Key |

LXWOEZGSEOIVNS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=CN=C2)N |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Mechanistic Pathways of N3 Cyclopropylpyridine 3,4 Diamine

Investigation of Reaction Profiles for Pyridinediamine Systems

The reactivity of the pyridinediamine core is characterized by the dual nature of the pyridine (B92270) ring, which is inherently electron-deficient, and the two strongly electron-donating amino groups. This combination leads to a rich and varied reaction profile.

Substitution Reactions on the Pyridine Ring

The pyridine nucleus is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen heteroatom. However, the presence of the two powerful activating amino groups at the C3 and C4 positions significantly enhances the electron density of the ring, facilitating such reactions. The directing effects of the amino groups would likely favor substitution at the C2, C5, and C6 positions. The precise outcome would depend on the reaction conditions and the steric hindrance imposed by the N3-cyclopropyl group.

Conversely, the pyridine ring is inherently activated towards nucleophilic aromatic substitution, particularly at positions ortho and para (C2, C4, C6) to the ring nitrogen. youtube.comyoutube.com In the case of N3-cyclopropylpyridine-3,4-diamine, the existing amino groups would generally disfavor nucleophilic substitution on the ring. However, if a suitable leaving group were present, substitution would preferentially occur at the C2 or C6 positions.

| Reaction Type | Typical Reagents | Expected Reactivity for Pyridinediamine Core |

| Electrophilic Aromatic Substitution | Halogens (e.g., Br₂), Nitrating agents (HNO₃/H₂SO₄), Sulfonating agents (SO₃/H₂SO₄) | Facilitated by activating amino groups. Substitution expected at positions 2, 5, or 6, depending on steric and electronic factors. |

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaNH₂, Alkoxides) | Generally disfavored due to electron-donating amino groups. Would require a good leaving group at an activated position (e.g., C2, C6). |

Amine Functionalization Reactions (e.g., Acylation, Alkylation)

The exocyclic amino groups at C3 and C4, as well as the pyridine ring nitrogen, are all potential sites for functionalization.

Acylation: The amino groups can be readily acylated using reagents like acetic anhydride (B1165640) or acyl chlorides. publish.csiro.au Studies on the acetylation of aminopyridines indicate that reaction at the exocyclic amino group is common. publish.csiro.au For 4-aminopyridine, the mechanism can proceed through an N-acetylpyridinium intermediate, whereas for 2- and 3-aminopyridines, direct acetylation of the amino group is the proposed pathway. publish.csiro.au Given the structure of this compound, both the primary amine at C4 and the secondary amine at C3 are susceptible to acylation. Selective acylation could potentially be achieved by controlling reaction conditions.

Alkylation: Alkylation can occur at both the exocyclic amines and the pyridine ring nitrogen. Reaction at the ring nitrogen with an alkyl halide typically forms a quaternary pyridinium (B92312) salt. The exocyclic amines can also undergo alkylation, although over-alkylation can be an issue. The N3-cyclopropyl group itself is an alkyl substituent. Further alkylation of this nitrogen would lead to a tertiary amine, while the primary C4-amine could be converted to a secondary or tertiary amine. nih.gov

Cyclization Pathways Leading to Fused Heterocycles

The ortho-diamine arrangement of the amino groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly imidazo[4,5-c]pyridines. These compounds are structurally analogous to purines and often exhibit significant biological activity. mdpi.com

The most common method for this transformation is the Phillips condensation, which involves reacting the diamine with a carboxylic acid or its derivative (such as an aldehyde or orthoester) under acidic conditions. For example, reaction with formic acid would yield a 1H-imidazo[4,5-c]pyridine. mdpi.com Similarly, reaction with other aldehydes would introduce a substituent at the 2-position of the resulting imidazole (B134444) ring. nih.gov This cyclization provides a versatile route to a wide range of complex, polycyclic aromatic systems. nih.govacs.orgnih.gov

Influence of the Cyclopropyl (B3062369) Group on Reactivity and Selectivity

The N-cyclopropyl substituent is not merely a simple alkyl group; its unique electronic and steric properties exert a profound influence on the molecule's reactivity.

Ring Strain and its Impact on Reaction Energetics

The cyclopropane (B1198618) ring is characterized by significant ring strain, a combination of angle strain and torsional strain. masterorganicchemistry.comwikipedia.org The internal C-C-C bond angles are constrained to 60°, a major deviation from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This deviation results in weaker, "bent" C-C bonds and a high strain energy, estimated to be around 27-28 kcal/mol. masterorganicchemistry.comutexas.edu

This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, which are thermodynamically favorable due to the release of this strain energy. wikipedia.org In the context of this compound, reactions that involve the formation of a radical or a positive charge on the nitrogen atom can trigger the opening of the adjacent cyclopropyl ring. For example, single-electron transfer (SET) oxidation of an N-cyclopropylamine can lead to the formation of an aminium radical cation, which rapidly undergoes ring fragmentation. researchgate.netnih.gov This pathway can compete with other reactions and significantly alters the expected product distribution compared to other N-alkyl analogs.

| Property | Cyclopropane | "Unstrained" Alkane |

| C-C-C Bond Angle | 60° wikipedia.org | ~109.5° |

| Total Ring Strain | ~28 kcal/mol utexas.edu | 0 kcal/mol (e.g., Cyclohexane) |

| C-C Bond Dissociation Energy | ~65 kcal/mol masterorganicchemistry.com | ~88 kcal/mol |

Conformational Dynamics and Preferred Reaction Pathways

The bonding orbitals of a cyclopropane ring have significant p-character, often described by the Walsh orbital model. bluffton.edubluffton.eduscribd.comscribd.com This allows the cyclopropyl group to engage in electronic conjugation and stabilize adjacent positive charges, much like a carbon-carbon double bond. bluffton.eduyoutube.com This electronic effect can direct and accelerate reactions that proceed through cationic intermediates. For this compound, this means that any reaction pathway involving the formation of a positive charge on the N3 nitrogen would be stabilized, potentially favoring that pathway over others.

Furthermore, the cyclopropyl group imposes significant conformational rigidity. Unlike a linear alkyl chain, it holds its substituents in a fixed spatial arrangement. Studies on N-cyclopropyl amides have revealed distinct conformational preferences compared to other secondary amides, which can be attributed to the steric and electronic properties of the cyclopropyl ring. nih.gov This conformational constraint can influence the stereoselectivity of reactions by dictating the preferred trajectory of an approaching reagent. In enzymatic reactions or interactions with chiral reagents, this fixed conformation can lead to high levels of stereochemical control. hyphadiscovery.comchemrxiv.org The oxidation of N-cyclopropylamines, for instance, can lead to specific ring-opened products, demonstrating how the group directs subsequent reaction steps following an initial activation event. nih.govrsc.org

Advanced Mechanistic Probing and Computational Studies

Detailed investigations into the reaction mechanisms of this compound are paramount for predicting its reactivity, stability, and potential for forming various products. Such studies often combine experimental techniques to trap and identify transient species with computational chemistry to model reaction pathways and energy profiles.

Identification of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic elucidation. For reactions involving N-cyclopropylamines, the potential for the cyclopropyl group to participate in the reaction, for instance, through ring-opening, adds a layer of complexity. In related systems, such as the solvolysis of N-tosylaziridines derived from carene, the cyclopropane ring has been observed to participate in the reaction, leading to ring-opened products. researchgate.net This suggests that under certain conditions, reactions involving the amino groups of this compound could proceed via intermediates where the cyclopropyl ring is altered.

In the context of other cyclopropylamine (B47189) reactions, single electron transfer (SET) pathways can lead to the formation of radical intermediates. chemrxiv.org For this compound, such pathways could be initiated at the nitrogen centers, potentially leading to a cascade of events involving the cyclopropyl moiety. The stability and subsequent reactions of these intermediates would dictate the final product distribution. However, specific experimental studies to isolate or spectroscopically observe intermediates in reactions of this compound are not extensively documented in publicly available literature.

Kinetic Studies and Activation Energy Analysis

Kinetic studies provide quantitative data on reaction rates and the influence of various parameters, such as temperature and concentration, which are essential for determining the activation energy of a reaction. To date, specific kinetic data and activation energy analysis for reactions involving this compound have not been reported in peer-reviewed journals.

In a broader context, kinetic studies on related heterocyclic compounds, such as the cycloaddition reactions of ynamides, have been instrumental in understanding their reaction mechanisms. rsc.org Such studies often involve monitoring the disappearance of reactants and the appearance of products over time using techniques like NMR spectroscopy or chromatography. The data obtained can then be used to construct rate laws and calculate activation parameters, providing insight into the transition state of the rate-determining step. Similar experimental designs could be applied to reactions of this compound to build a quantitative understanding of its reactivity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for exploring reaction mechanisms. tandfonline.comresearchgate.net These methods can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. This allows for the mapping of potential energy surfaces and the identification of the most likely reaction pathways.

For instance, computational studies on 2,6-diaminopyridine (B39239) have utilized DFT with the B3LYP method and the 6-311++G(d,p) basis set to optimize the molecular structure and analyze vibrational frequencies. tandfonline.com Similar computational approaches could be applied to this compound to investigate various potential reactions, such as its role in cyclization reactions to form fused heterocyclic systems.

Table 1: Representative Computational Methods for Mechanistic Elucidation

| Computational Method | Application in Mechanistic Studies | Potential Insights for this compound |

| Density Functional Theory (DFT) | Optimization of ground state and transition state geometries, calculation of reaction energies and activation barriers. | Determination of the most favorable reaction pathways, prediction of regioselectivity in substitution reactions. |

| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and UV-Vis spectra. | Understanding the photochemistry and electronically excited states of the molecule. |

| Natural Bond Orbital (NBO) Analysis | Investigation of donor-acceptor interactions and charge transfer within the molecule. | Elucidation of the electronic effects of the cyclopropyl and amino groups on the pyridine ring's reactivity. |

| Atoms in Molecules (AIM) Theory | Characterization of chemical bonds and non-covalent interactions. | Analysis of intramolecular hydrogen bonding and other interactions that influence conformation and reactivity. |

While specific computational studies on the reaction mechanisms of this compound are not currently available in the literature, the application of these established computational techniques would undoubtedly provide profound insights into its chemical reactivity and the pathways it follows.

Advanced Spectroscopic and Computational Characterization of N3 Cyclopropylpyridine 3,4 Diamine

State-of-the-Art Spectroscopic Analysis for Structural Confirmation

The definitive structural elucidation of N3-cyclopropylpyridine-3,4-diamine relies on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, culminating in an unambiguous confirmation of its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and chemical environment of atoms within the this compound molecule. encyclopedia.pub Both ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon frameworks, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the pyridine (B92270) ring, the amino groups, and the cyclopropyl (B3062369) substituent. The aromatic protons on the pyridine ring would appear as distinct multiplets in the downfield region, with their chemical shifts and coupling constants dictated by their positions relative to the nitrogen atom and the amino substituents. The protons of the cyclopropyl group would exhibit characteristic upfield shifts, with complex splitting patterns due to geminal and vicinal couplings. The protons of the primary amine (at C4) and the secondary amine (at N3) would likely appear as broadened singlets, the chemical shifts of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are diagnostic of the substitution pattern. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish proton-proton and proton-carbon correlations over two to three bonds, respectively. mdpi.com These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the N-cyclopropyl linkage and the 3,4-diamine substitution pattern on the pyridine ring. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on analogous structures and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 7.5 - 7.8 (d) | 145 - 150 |

| Pyridine-H5 | 6.5 - 6.8 (d) | 105 - 110 |

| Pyridine-H6 | 7.8 - 8.1 (s) | 135 - 140 |

| NH₂ (at C4) | 4.5 - 5.5 (br s) | - |

| NH (at N3) | 5.0 - 6.0 (br s) | - |

| Cyclopropyl-CH | 2.0 - 2.5 (m) | 25 - 30 |

| Cyclopropyl-CH₂ | 0.5 - 1.0 (m) | 5 - 10 |

| Pyridine-C3 | - | 130 - 135 |

| Pyridine-C4 | - | 140 - 145 |

Vibrational Spectroscopy (Infrared and Raman)

Key expected absorptions in the IR spectrum include:

N-H Stretching: The primary and secondary amino groups will give rise to distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. The primary amine (NH₂) is expected to show two bands (symmetric and asymmetric stretching), while the secondary amine (NH) will show a single band.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) vibrations of the amino groups are expected in the 1580-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the carbon backbone. nih.gov The pyridine ring breathing modes, which are often strong in the Raman spectrum, would be sensitive to the substitution pattern. A comparative analysis of the IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are predicted frequency ranges and may vary.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (primary & secondary amines) | 3200 - 3500 | IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (cyclopropyl) | 2850 - 3000 | IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| N-H Bend | 1580 - 1650 | IR |

| Pyridine Ring Breathing | 990 - 1050 | Raman |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is particularly crucial for the characterization of novel compounds like this compound. nih.govfda.gov

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, typically forming the protonated molecule [M+H]⁺. HRMS provides a highly accurate mass measurement of this ion, allowing for the unambiguous determination of the molecular formula. nih.govnih.gov The exceptional mass accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.

LC-MS/MS, a tandem mass spectrometry technique, can provide further structural information through controlled fragmentation of the parent ion. nih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm the connectivity of the cyclopropyl group and the diamine substituents on the pyridine ring.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₁N₃ |

| Nominal Mass | 149 |

| Exact Mass ([M]) | 149.0953 |

| Exact Mass of [M+H]⁺ | 150.1031 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and torsional angles, offering an unequivocal confirmation of the molecular structure of this compound. mdpi.com

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map of the molecule. This map is used to determine the positions of the individual atoms in the crystal lattice. nih.gov

The analysis would not only confirm the covalent structure but also reveal details about the conformation of the cyclopropyl group relative to the pyridine ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amino groups and the pyridine nitrogen, which dictate the crystal packing. researchgate.net

Table 4: Hypothetical Crystal Data for this compound (Note: These values are illustrative for a potential crystal structure.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.0 |

| Volume (ų) | 845.0 |

| Z (molecules/unit cell) | 4 |

Theoretical Chemistry and Computational Modeling

In conjunction with experimental techniques, theoretical chemistry and computational modeling provide a deeper understanding of the molecular properties of this compound at an electronic level.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com By applying DFT calculations, it is possible to predict and rationalize the geometric, spectroscopic, and electronic characteristics of this compound. researchgate.netijcce.ac.ir

DFT calculations can be used to optimize the molecular geometry, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be employed to calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. researchgate.net The calculation of NMR chemical shifts is another valuable application of DFT, providing theoretical support for the experimental assignments. researchgate.netrsc.org

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap provide insights into the chemical reactivity, kinetic stability, and electronic transitions of the molecule. researchgate.net The distribution of electron density in these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 5: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are representative values and depend on the level of theory and basis set used.)

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 2.5 to 3.5 Debye |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. mdpi.comarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into the conformational landscape of a molecule, revealing the accessible shapes it can adopt and the transitions between them. arxiv.org

For this compound, an MD simulation would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and calculating the forces between all atoms. mdpi.com The simulation would track the positions and velocities of each atom over a set period, generating a trajectory of the molecule's movements.

Key insights from MD simulations would include:

Conformational Flexibility: Analysis of the simulation trajectory would reveal the rotational freedom around the C-N bond connecting the cyclopropyl group to the pyridine ring, as well as the orientations of the amino groups.

Dominant Conformations: By analyzing the potential energy of the system throughout the simulation, the most stable, low-energy conformations of the molecule can be identified.

Solvent Effects: The simulation would show how interactions with solvent molecules influence the molecule's shape and dynamics.

While specific MD simulation data for this compound is not published, studies on similar flexible molecules often reveal a complex interplay of intramolecular hydrogen bonds and steric effects that govern their conformational preferences.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data or provide insights in its absence. Density Functional Theory (DFT) is a common method for these predictions. scirp.org

Predicted ¹H and ¹³C NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding around each nucleus and thus predict the NMR chemical shifts. scirp.org While experimental values for this compound are not available in comparative databases, predictions for a related isomer, 4-N-cyclopropylpyridine-3,4-diamine, can be found in public databases. uni.lu

Predicted Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the chemical bonds. scirp.org For this compound, key predicted vibrations would include:

N-H stretching frequencies of the two amino groups.

C-H stretching and bending modes of the cyclopropyl ring and the pyridine ring.

Pyridine ring breathing modes.

C-N stretching vibrations.

The calculated frequencies are often systematically scaled to better match experimental values, which can be affected by factors like the physical state and intermolecular interactions. scirp.org

Illustrative Predicted Spectroscopic Data

| Parameter Type | Predicted Value Range | Notes |

| ¹H NMR Chemical Shift | ~0.4-7.5 ppm | Based on typical shifts for cyclopropyl, amino, and pyridine protons. organicchemistrydata.orgsigmaaldrich.com |

| ¹³C NMR Chemical Shift | ~10-160 ppm | Based on typical shifts for cyclopropyl and pyridine carbons. sigmaaldrich.com |

| N-H Vibrational Stretch | ~3300-3500 cm⁻¹ | Typical range for primary amines. scirp.org |

| C=C/C=N Vibrational Stretch | ~1400-1600 cm⁻¹ | Characteristic of the pyridine ring. scirp.org |

This table is illustrative and not based on specific calculations for this compound.

Analysis of Molecular Electrostatic Potential Surfaces (MEPS) for Reactivity Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting the reactive behavior of a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential (the force experienced by a positive point charge) at various points on the electron density surface of the molecule. uni-muenchen.de The resulting surface is color-coded to indicate regions of different potential.

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms like nitrogen or oxygen. These are sites susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

For this compound, a MEPS analysis would likely show:

Strong negative potential (red) around the pyridine ring nitrogen and the nitrogen atoms of the amino groups, highlighting these as primary sites for protonation or interaction with electrophiles.

Positive potential (blue) around the hydrogen atoms of the amino groups, indicating their potential to act as hydrogen bond donors.

This analysis provides a visual map of the molecule's charge distribution and helps predict how it will interact with other molecules, such as receptors or enzymes. researchgate.net

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Crystal Packing)

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The surface is defined by partitioning the crystal's electron density among the molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts. nih.gov

For a crystalline sample of this compound, this analysis would reveal:

Hydrogen Bonds: Red spots on the d_norm map would indicate close contacts, highlighting hydrogen bonds between the amino groups (donors) and the pyridine or amino nitrogens (acceptors) of neighboring molecules.

Other Contacts: The analysis also quantifies weaker interactions, such as C-H···π or H···H contacts, providing a complete picture of the forces holding the crystal together. mdpi.com

Crystal Packing: The way molecules arrange themselves in a solid-state crystal is known as crystal packing. This is governed by the drive to maximize stabilizing intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on related pyridine diamine derivatives show that hydrogen bonding is a dominant factor in their crystal packing. nih.govresearchgate.net Molecules often form intricate networks, such as chains or sheets, linked by N-H···N hydrogen bonds. The specific arrangement determines the crystal's density, stability, and other physical properties.

Catalytic Applications and Ligand Design Principles for Pyridinediamines

N3-cyclopropylpyridine-3,4-diamine as a Chiral Ligand in Asymmetric Catalysis

The introduction of a chiral element into a ligand framework is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The this compound scaffold, featuring a chiral cyclopropyl (B3062369) group, presents an intriguing platform for the development of novel chiral ligands.

The synthesis of metal complexes with pyridinediamine ligands typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. For instance, chiral tripyridyldiamine ligands have been successfully complexed with metals such as cobalt, iron, and zinc. nih.gov The synthesis of a cobalt(III) complex was achieved by reacting the ligand with trans-[Co(Py)₄Cl₂]Cl·6H₂O in dichloromethane. nih.gov Similarly, an iron(II) complex was prepared by stirring the ligand with FeCl₂ in the same solvent. nih.gov

The coordination of these pentadentate ligands to an octahedral metal center often leaves one coordination site available for substrate binding, a crucial feature for catalytic activity. nih.gov X-ray crystallography and NMR spectroscopy are powerful tools for the characterization of these complexes, providing insights into their solid-state and solution structures. nih.gov For example, studies on a chiral tripyridyldiamine ligand derived from trans-1,2-diaminocyclohexane revealed that out of five possible coordination geometries for an octahedral complex of the type [M(ligand)Cl], a single geometry is favored. nih.gov This preferred geometry, with the chloride ligand trans to a basic amine donor and the three pyridyl donors in a mer arrangement, is dictated by the steric and electronic properties of the chiral ligand. nih.gov

While direct synthesis of metal complexes with this compound is not yet reported in the literature, it is anticipated that similar synthetic strategies would be applicable. The choice of metal and reaction conditions would be critical in determining the final coordination geometry and, consequently, the catalytic properties of the resulting complex.

The enantioselectivity of a metal-catalyzed asymmetric reaction is highly dependent on the structure of the chiral ligand. For pyridinediamine-based ligands, several strategies can be employed to enhance their effectiveness in inducing chirality.

One key strategy is the modification of the ligand backbone to control the steric and electronic environment around the metal center. The introduction of bulky substituents on the pyridine (B92270) ring or the diamine bridge can create a more defined chiral pocket, leading to better discrimination between the two enantiotopic faces of the substrate. The cyclopropyl group in this compound itself provides a degree of steric hindrance and conformational rigidity that can influence the stereochemical outcome of a reaction.

Furthermore, the electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups. These modifications can affect the Lewis acidity of the metal center and the binding affinity of the substrate, thereby influencing both the reactivity and the enantioselectivity of the catalyst.

Computational methods, such as Density Functional Theory (DFT), can be valuable tools in the rational design of new ligands. By modeling the transition states of the catalytic cycle, it is possible to predict which ligand modifications will lead to a greater energy difference between the pathways leading to the two enantiomers of the product, thus guiding synthetic efforts towards more enantioselective catalysts.

Metal complexes of chiral pyridinediamine ligands are expected to be active in a range of asymmetric transformations, most notably in asymmetric hydrogenation. Iridium complexes, in particular, have shown high efficiency in the asymmetric hydrogenation of various substrates. For instance, iridium complexes with chiral P,N,N-type ligands have been successfully used for the hydrogenation of ketones with excellent activity and enantioselectivity. researchgate.net

A proposed mechanism for asymmetric hydrogenation with a Ru-BINAP/diamine catalyst involves the coordination of the substrate to the metal center, followed by the transfer of a hydride from the metal and a proton from the ligand to the substrate. The chirality of the ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the product.

While there are no specific reports on the use of this compound in asymmetric hydrogenation, its structural similarity to other successful chiral ligands suggests its potential in this area. The combination of a pyridine ring and a chiral diamine moiety could lead to effective catalysts for the hydrogenation of prochiral ketones, imines, and olefins.

Role of Pyridinediamines as Organocatalysts and Reaction Promoters

In addition to their role as ligands in metal-catalyzed reactions, pyridinediamine derivatives can also function as organocatalysts. The presence of both a Lewis basic pyridine nitrogen and Brønsted acidic N-H groups allows these molecules to activate substrates through hydrogen bonding and other non-covalent interactions.

For example, pyridinediamines could potentially catalyze reactions such as the Michael addition, aldol (B89426) reaction, and other transformations that proceed through enamine or iminium ion intermediates. The cyclopropyl group in this compound could play a role in creating a specific chiral environment around the active site, thereby enabling enantioselective organocatalysis.

Furthermore, pyridinediamines can act as reaction promoters by facilitating proton transfer or stabilizing charged intermediates in a reaction. Their ability to act as bifunctional catalysts, with both acidic and basic sites, can lead to rate enhancements and improved selectivities in a variety of organic reactions.

Development of Heterogeneous Catalysts Incorporating Pyridinediamine Motifs

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and facilitating product separation. Pyridinediamine motifs can be incorporated into heterogeneous catalysts through several approaches.

One method involves the covalent attachment of the pyridinediamine ligand to a solid support, such as silica, alumina, or a polymer resin. The supported ligand can then be complexed with a metal to generate a heterogeneous catalyst. This approach combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of a heterogeneous system.

Another strategy is the synthesis of metal-organic frameworks (MOFs) using pyridinediamine derivatives as the organic linkers. The porous nature of MOFs allows for the diffusion of substrates to the active metal centers within the framework, while the rigid structure can impart shape selectivity to the catalytic process.

While the development of heterogeneous catalysts specifically incorporating this compound has not been described, the general principles of catalyst immobilization are applicable. The synthesis of such materials could lead to robust and recyclable catalysts for a range of industrial applications.

Integration of N3 Cyclopropylpyridine 3,4 Diamine in Advanced Materials Science

Synthesis of Functional Polymers and Coordination Networks

Pyridinediamine derivatives are versatile building blocks for the synthesis of functional polymers and coordination networks due to the presence of multiple nitrogen atoms that can act as coordination sites for metal ions or as reactive sites for polymerization reactions. While specific examples involving N3-cyclopropylpyridine-3,4-diamine are not documented, the broader class of compounds is known to participate in such structures.

Coordination polymers are formed through the self-assembly of metal ions and organic ligands. The geometry and connectivity of the resulting network are dictated by the coordination preferences of the metal and the structure of the organic linker. For example, divergent ligands like 3,2':6',3”-terpyridine are used to create 2D coordination networks with metal ions such as cobalt. nih.gov These networks can exhibit porosity and host guest molecules within their structures. nih.gov Similarly, bidentate ligands are capable of forming interwoven two- and three-dimensional coordination polymers with cuprous iodide cations. ul.ie The introduction of different substituents on the pyridine (B92270) ring can influence the packing and intermolecular interactions within these networks. nih.gov

In the realm of functional polymers, pyridone derivatives, which share structural similarities with pyridinediamines, can be functionalized to create novel materials. For instance, C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones have been synthesized and used to form bridged δ-lactams. nih.gov While not a direct polymerization, this demonstrates the utility of functionalized pyridine rings in building complex organic molecules. The synthesis of functional hydrocarbon polymers can also be achieved through methods that may be adaptable to pyridine-containing monomers. google.com

Utilization in Dendrimer and Supramolecular Assembly

The unique structural features of pyridinediamines make them attractive candidates for the construction of complex macromolecular architectures like dendrimers and for directing the formation of supramolecular assemblies.

Pyridinediamine-based Building Blocks for Macromolecular Architectures

Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create organized structures. Pyridine-amide based ligands are known to form discrete molecular assemblies with varied topologies. rsc.org The directionality of the hydrogen bonds and the conformational flexibility of the ligands play a crucial role in determining the final architecture. rsc.org For instance, N,N'-bis(2-pyridyl)aryldiamines can form polymeric tapes through N–H⋯N hydrogen bonds. rsc.org The ability of amino acids to form supramolecular assemblies through various non-covalent interactions also provides a model for how functionalized pyridinediamines could be designed to self-assemble into complex nanostructures. mdpi.com

Development of Optoelectronic and Responsive Materials

Materials containing pyridine derivatives have shown promise in the development of optoelectronic and responsive materials. The electronic properties of the pyridine ring, which can be tuned by substituent groups, make these compounds suitable for applications in light-emitting devices, sensors, and smart materials.

Luminescent coordination frameworks have been created using copper(I) iodide and pyrazolate ligands, with pyridine acting as an additional ligand. nih.gov The emission color of these materials can be tuned by modifying the ligands, demonstrating the potential for creating photoactive materials. nih.gov The variation in the ligand environment can lead to changes in the material's photoluminescence, with emissions ranging from green to orange. nih.gov

While direct studies on the optoelectronic properties of materials derived from this compound are absent from the literature, the broader field of aminopyridine derivatives suggests potential. For instance, multicomponent reactions have been developed for the synthesis of various 2-aminopyridine (B139424) derivatives, some of which exhibit interesting biological activities and could be investigated for their electronic properties. nih.gov

The development of responsive materials often involves incorporating moieties that can undergo a change in conformation or electronic structure in response to an external stimulus. The flexible nature of some pyridine-based ligands and their ability to participate in dynamic coordination bonds could be exploited to create such materials.

Future Perspectives and Emerging Research Directions for N3 Cyclopropylpyridine 3,4 Diamine

Novel Synthetic Methodologies and Sustainable Production

The development of efficient and environmentally benign methods for the synthesis of N3-cyclopropylpyridine-3,4-diamine is a foundational area of future research. Current synthetic approaches for analogous diaminopyridines often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com Future methodologies are expected to focus on streamlining these syntheses and incorporating principles of green chemistry.

A likely synthetic pathway to this compound involves the selective N-alkylation of 3,4-diaminopyridine (B372788) with a suitable cyclopropylating agent. Research in this area could explore a variety of catalysts and reaction conditions to optimize yield and selectivity. The use of continuous flow reactors presents an opportunity for scalable and controlled production.

| Parameter | Potential Research Focus | Desired Outcome |

| Starting Material | 3,4-diaminopyridine | Readily available and cost-effective precursor |

| Cyclopropylating Agent | Cyclopropyl (B3062369) halides, boronic acids, etc. | High efficiency and selectivity for the N3 position |

| Catalysis | Transition metal or organocatalysts | Mild reaction conditions, high turnover numbers |

| Solvent | Green solvents (e.g., water, ethanol) | Reduced environmental impact |

| Purification | Crystallization, solvent-free extraction | Minimized use of chromatography |

Furthermore, the development of one-pot syntheses that combine multiple reaction steps without the isolation of intermediates would represent a significant advance in the sustainable production of this compound.

Expansion of Catalytic Scope and Efficiency

The presence of two nitrogen atoms with different steric and electronic environments—the endocyclic pyridine (B92270) nitrogen and the exocyclic amino groups—makes this compound a promising candidate for applications in catalysis. The N3-cyclopropyl group can be expected to influence the catalytic activity and selectivity of the molecule.

Future research will likely investigate the utility of this compound and its derivatives as organocatalysts or as ligands in transition metal catalysis. The chiral nature of many potential reactions involving this compound opens the door to asymmetric catalysis, a field of critical importance in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com The development of chiral variants of this compound could lead to highly enantioselective transformations.

Advanced Characterization Techniques for Dynamic Systems

A thorough understanding of the behavior of this compound in reactive environments will be crucial for its application. Advanced characterization techniques will play a pivotal role in elucidating reaction mechanisms and catalyst performance in real-time. The application of in-situ and operando spectroscopic methods, such as NMR and IR spectroscopy, can provide valuable insights into the dynamic changes occurring during a chemical reaction.

These techniques can be used to monitor the formation of intermediates, identify active catalytic species, and understand deactivation pathways. Such detailed mechanistic information is invaluable for the rational design of more efficient and robust catalytic systems based on the this compound scaffold.

Computational-Aided Design and Virtual Screening

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new applications for this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to model its interactions with other chemical species. nih.gov

Virtual screening of libraries of virtual derivatives of this compound can be used to identify promising candidates for specific applications, such as catalysis or materials science, before their synthesis and experimental evaluation. This computational-first approach can significantly reduce the time and resources required for research and development.

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways |

| Molecular Dynamics (MD) | Conformational Analysis | Stable conformations, dynamic behavior |

| Quantitative Structure-Activity Relationship (QSAR) | Catalyst Design | Correlation of structure with catalytic performance |

| Virtual Screening | Discovery of New Applications | Identification of potential new uses in various fields |

Interdisciplinary Applications in Chemical Sciences

The unique structural features of this compound suggest a broad range of potential interdisciplinary applications. In medicinal chemistry, the cyclopropyl group is a known bioisostere that can enhance the metabolic stability and potency of drug candidates. nih.govacs.org The diaminopyridine scaffold is also a common motif in pharmacologically active compounds. nih.govgoogle.comgoogle.com

In materials science, diaminopyridine derivatives can serve as building blocks for the synthesis of functional polymers and coordination complexes. The ability of the amino groups to participate in hydrogen bonding and coordination with metal ions could be exploited to create novel materials with interesting electronic, optical, or magnetic properties.

The exploration of this compound in these and other areas of chemical science is expected to yield exciting new discoveries and technologies.

Q & A

Basic: What are the established synthetic routes for N3-cyclopropylpyridine-3,4-diamine?

Answer:

The synthesis typically involves introducing the cyclopropyl group to a pyridine-3,4-diamine scaffold. A common approach is nucleophilic substitution using cyclopropylamine under basic conditions (e.g., NaH or K₂CO₃ in DMF). For example, analogous methods for aminopyridine derivatives involve reacting halogenated pyridines with amines at 80–100°C for 12–24 hours . Optimization of reaction time, temperature, and stoichiometry is critical to minimize side products like N-alkylation overproducts.

Advanced: How can spectroscopic techniques validate the structure of this compound?

Answer:

- 1H NMR : Confirm aromatic protons (δ 6.5–8.5 ppm for pyridine) and cyclopropyl protons (δ 0.5–1.5 ppm as multiplet).

- 13C NMR : Identify the pyridine carbons (δ 120–150 ppm) and cyclopropyl carbons (δ 5–15 ppm).

- Mass Spectrometry (MS) : Look for the molecular ion peak ([M+H]+) matching the molecular formula (C8H10N3, theoretical m/z ≈ 148.1) and fragmentation patterns consistent with cyclopropane cleavage .

- IR Spectroscopy : Verify NH₂ stretches (3300–3500 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹).

Basic: What solvents are optimal for dissolving this compound in experimental settings?

Answer:

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to the compound’s aromatic amine groups. For aqueous solubility, acidic buffers (pH 4–6) enhance protonation of the pyridine nitrogen. Avoid chlorinated solvents (e.g., chloroform) if cyclopropane ring stability is a concern .

Advanced: What strategies address low yields in the synthesis of this compound?

Answer:

- Catalyst Optimization : Use Pd/Cu catalysts for cross-coupling reactions to enhance regioselectivity.

- Temperature Control : Lower reaction temperatures (e.g., 60°C) reduce side reactions but may require longer durations.

- Protection/Deprotection : Protect the 3,4-diamine groups with tert-butoxycarbonyl (Boc) before cyclopropane introduction, then deprotect with trifluoroacetic acid .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: How does the cyclopropyl group influence the electronic properties of the pyridine ring?

Answer:

The cyclopropyl group acts as an electron-donating substituent via hyperconjugation, increasing electron density at the pyridine N3 position. Computational studies (e.g., density functional theory, DFT) can quantify this effect by analyzing molecular electrostatic potential (MEP) maps and frontier orbital energies. Such analyses predict enhanced nucleophilicity at the 4-amino group, impacting reactivity in coordination chemistry or catalysis .

Basic: What analytical methods are recommended for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (90:10 to 50:50 gradient) at 254 nm.

- LC-MS : Confirm molecular weight and detect impurities via high-resolution mass spectrometry.

- TLC : Monitor reactions using silica plates and UV visualization (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Advanced: How to resolve contradictions in reactivity data for this compound derivatives?

Answer:

- Control Experiments : Replicate reactions under inert atmospheres (Ar/N₂) to rule out oxidation.

- Isotopic Labeling : Use 15N-labeled compounds to track reaction pathways via NMR.

- Multi-Technique Validation : Cross-validate kinetic data with DFT calculations and in situ IR spectroscopy.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., moisture, catalyst aging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.